molecular formula C20H19NO4 B2599233 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923196-00-3

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2599233
CAS No.: 923196-00-3
M. Wt: 337.375
InChI Key: GDGYWPQWSFOZHQ-UHFFFAOYSA-N
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Description

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chemical compound belonging to the class of 3-carboxamide coumarins. This structural family is of significant interest in medicinal chemistry and biochemical research due to its diverse pharmacological potential. Coumarin derivatives are extensively investigated for their biological activities, which often include antitumor, antioxidant, and anti-inflammatory properties . The core 2-oxo-2H-chromene (coumarin) structure is a privileged scaffold in drug discovery, and substitutions on the carboxamide nitrogen and the coumarin core can profoundly influence biological activity and selectivity . The specific presence of an 8-ethoxy substituent and a 4-ethylphenyl carboxamide moiety defines this molecule and may tune its physicochemical properties and interaction with biological targets. Researchers utilize such compounds as key intermediates in organic synthesis or as potential pharmacophores for biological screening. Similar coumarin-3-carboxamide derivatives have been synthesized and characterized using techniques including melting point determination, 1H- and 13C-NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm structural integrity . These compounds are typically supplied as solid powders and are soluble in common organic solvents like DMSO and ethanol. This product is intended for laboratory research purposes only. This compound is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

8-ethoxy-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-13-8-10-15(11-9-13)21-19(22)16-12-14-6-5-7-17(24-4-2)18(14)25-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGYWPQWSFOZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as 4-ethylphenylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or ethylphenyl groups, using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Coumarin Derivatives

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():
    This compound shares the 2-oxo-2H-chromene-3-carboxamide backbone but differs in the substituents. The carboxamide is linked to a 4-methoxyphenethyl group instead of a 4-ethylphenyl. The methoxy group (-OCH₃) is electron-donating, which may enhance solubility compared to the ethyl group (-CH₂CH₃). Synthesis involves ethyl 2-oxo-2H-chromene-3-carboxylate as a precursor, similar to methods for other coumarin carboxamides .

  • Synthesized via two methods: (A) acetic acid/sodium acetate reflux (yield: 86%) and (B) dioxane/HCl reflux (yield: 86%). The sulfamoyl group may confer distinct biological activity, such as enzyme inhibition .
  • 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (): Features an allyl (-CH₂CH=CH₂) group at position 8 and a 4-fluorophenyl (-C₆H₄F) substituent. This contrasts with the ethoxy group’s electron-donating and steric effects .

Heterocyclic Analogues

  • 4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones (): These hybrid compounds fuse coumarin with a thiazolinone ring. Unlike the carboxamide-linked ethylphenyl group, the thiazolinone moiety introduces a sulfur atom and additional hydrogen-bonding sites. Such structural modifications correlate with antituberculosis activity against Mycobacterium tuberculosis H37Rv .
  • Its imidazolidinone core exhibits central nervous system (CNS) activity, suggesting that the ethylphenyl group may contribute to bioactivity in diverse scaffolds .

Research Findings and Implications

  • Substituent Effects: Ethoxy vs. Allyl groups introduce steric bulk and reactivity . Ethylphenyl vs. Fluorophenyl: The ethyl group increases lipophilicity, favoring membrane permeability, while fluorine enhances metabolic stability and electrostatic interactions .
  • Biological Activity :

    • Sulfamoylphenyl derivatives () may target sulfonamide-sensitive enzymes, whereas ethylphenyl-containing compounds (e.g., IM-3) show CNS effects .
  • Synthesis :

    • Carboxamide coumarins are typically synthesized via condensation of coumarin-3-carboxylic acid derivatives with amines, as seen in and . Yields are consistently high (70–86%) under reflux conditions .
  • Crystallography :

    • Hydrogen-bonding patterns () and crystallographic software (SHELX, ) are critical for elucidating structure-property relationships. For example, sulfanyl-substituted compounds () exhibit distinct crystal packing due to sulfur’s van der Waals radius .

Biological Activity

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Chromenes are recognized for their diverse biological activities and potential therapeutic applications. This particular compound has garnered attention due to its unique structural features, including an ethoxy group, an ethylphenyl group, and a carboxamide group, which may enhance its chemical and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO4C_{18}H_{19}NO_4, with a molecular weight of approximately 295.35 g/mol. The compound's structure can be visualized as follows:

Structure C18H19NO4\text{Structure }C_{18}H_{19}NO_4

Structural Features

Feature Description
Ethoxy Group Enhances solubility and alters electronic properties.
Ethylphenyl Group Contributes to hydrophobic interactions and potential receptor binding.
Carboxamide Group May participate in hydrogen bonding, influencing biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting processes such as drug metabolism and detoxification.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes involved in various biological processes, including inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of chromene derivatives, including this compound. Although specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant inhibitory effects against various pathogens.

Case Study: Antimicrobial Evaluation

In a comparative study of chromene derivatives, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the chromene structure can enhance antimicrobial efficacy.

Neuroprotective Effects

Chromene derivatives are also being explored for their neuroprotective properties. For instance, compounds similar to this compound have shown promise in inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease pathology.

Case Study: Neuroprotective Evaluation

In vitro studies have indicated that certain chromene derivatives significantly protect neuronal cells from oxidative stress-induced damage. These compounds were found to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other chromene derivatives:

Compound Structural Differences Biological Activity
8-methoxy-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamideMethoxy instead of ethoxy; nitrophenyl groupExhibits different electronic properties; potential AChE inhibition
8-hydroxy-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamideHydroxy group at 8-position; bromophenyl groupPotentially different reactivity; antioxidant properties
N-(1,3-thiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideThiazole ring instead of ethylphenylDifferent biological activity due to thiazole presence

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